Superior Optical Band Gap (3.0 eV) for Visible-Light Transparency Applications
SmH3-δ thin films exhibit a direct optical band gap of 3.0 eV, which is significantly larger than the 2.0 eV band gap of SmH2±ε films, as determined from reflectance and transmittance measurements [1]. This larger band gap enables high optical transparency in the visible spectrum, a key requirement for switchable mirror devices [2].
| Evidence Dimension | Direct optical band gap |
|---|---|
| Target Compound Data | 3.0 eV (SmH3-δ film) |
| Comparator Or Baseline | 2.0 eV (SmH2±ε film) |
| Quantified Difference | 1.0 eV larger |
| Conditions | Thin films (50 nm Sm capped with 7 nm Pd), room temperature, reflectance and transmittance spectroscopy |
Why This Matters
The 3.0 eV band gap of SmH3 places it in the transparent regime, directly enabling its use in smart windows and optical hydrogen sensors, unlike its metallic dihydride counterpart.
- [1] Kumar, P., & Malhotra, L. K. (2004). Electrochemical loading of hydrogen in palladium capped samarium thin film: Structural, electrical, and optical properties. Electrochimica Acta, 49(20), 3355-3360. DOI: 10.1016/j.electacta.2004.02.044 View Source
- [2] Kumar, P., Philip, R., Mor, G. K., & Malhotra, L. K. (2002). Influence of Palladium Overlayer on Switching Behaviour of Samarium Hydride Thin Films. Japanese Journal of Applied Physics, 41(10R), 6023. DOI: 10.1143/JJAP.41.6023 View Source
